![molecular formula C19H18N6O2S2 B11640751 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640751.png)
2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(1H-イミダゾール-1-イル)プロピル]アミノ}-3-[(Z)-(3-メチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-4H-ピリド[1,2-a]ピリミジン-4-オンは、イミダゾール、チアゾリジノン、ピリドピリミジノンなどの複数の官能基を含む複雑な有機化合物です。
製法
合成経路と反応条件
この化合物の合成は、通常、複数段階の有機反応を伴います。一般的なアプローチは、イミダゾール誘導体の調製から始まり、続いてプロピルアミノ基の導入が行われます。次に、チアゾリジノン部分を別途合成し、制御された条件下でイミダゾール誘導体とカップリングさせます。 最終段階は、環化反応によるピリドピリミジノン環の形成を伴います .
工業生産方法
この化合物の工業生産は、収率と純度を最大限にするために合成経路の最適化を必要とする可能性があります。これには、反応条件のハイスループットスクリーニングの使用、および合成の各段階のスケーラブルなプロセスの開発が含まれる可能性があります。連続フロー化学などの技術が、効率性と再現性を向上させるために採用される場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by the introduction of the propylamino group. The thiazolidinone moiety is then synthesized separately and coupled with the imidazole derivative under controlled conditions. The final step involves the formation of the pyridopyrimidinone ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reproducibility.
化学反応の分析
反応の種類
この化合物は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: チアゾリジノン部分は、スルホキシドまたはスルホンを生成するために酸化することができます。
還元: イミダゾール環は、特定の条件下で還元してジヒドロイミダゾール誘導体を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 求核置換反応には、ハロゲン化アルキルやアシルクロリドなどの試薬が使用されることがよくあります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、チアゾリジノン部分の酸化によりスルホキシドまたはスルホンが得られる場合があり、イミダゾール環の還元によりジヒドロイミダゾール誘導体が生成される可能性があります。
科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。 その複数の官能基は、有機合成において汎用性の高い中間体となっています .
生物学
そのイミダゾール部分は、多くの生物系に見られるヒスチジン残基の模倣に特に役立ちます .
医学
医学的には、この化合物は治療剤としての可能性について調査されています。 その独自の構造により、さまざまな生物学的標的と相互作用することが可能となり、薬物開発の候補となっています .
産業
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis .
Biology
Its imidazole moiety is particularly useful in mimicking the histidine residues found in many biological systems .
Medicine
Medically, this compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity .
作用機序
この化合物の作用機序は、特定の分子標的との相互作用を伴います。イミダゾール部分は金属イオンに結合することができ、金属酵素の阻害に役立ちます。チアゾリジノン環はさまざまなタンパク質と相互作用し、その活性を調節する可能性があります。 ピリドピリミジノンコアは、核酸やその他の細胞成分と相互作用することにより、化合物の生物学的活性に役割を果たす可能性もあります .
類似の化合物との比較
類似の化合物
- 2-{[3-(1H-イミダゾール-1-イル)プロピル]アミノ}-4-オキソ-4-(4-フェノキシアニリノ)ブタン酸
- 1-(3-(1H-イミダゾール-1-イル)プロピル)-2-メチル-4-オキソ-1,4-ジヒドロピリジン
独自性
類似の化合物と比較して、2-{[3-(1H-イミダゾール-1-イル)プロピル]アミノ}-3-[(Z)-(3-メチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-4H-ピリド[1,2-a]ピリミジン-4-オンは、官能基の組み合わせが独特であるため際立っています。 これにより、より広範囲の化学反応に参加し、より広範囲の生物学的標的と相互作用することが可能になります .
類似化合物との比較
Similar Compounds
- **2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid
- **1-(3-(1H-imidazol-1-yl)propyl)-2-methyl-4-oxo-1,4-dihydropyridine
Uniqueness
Compared to similar compounds, 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups. This allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets .
特性
分子式 |
C19H18N6O2S2 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N6O2S2/c1-23-18(27)14(29-19(23)28)11-13-16(21-6-4-8-24-10-7-20-12-24)22-15-5-2-3-9-25(15)17(13)26/h2-3,5,7,9-12,21H,4,6,8H2,1H3/b14-11- |
InChIキー |
QEBRNSHOACLTSO-KAMYIIQDSA-N |
異性体SMILES |
CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)/SC1=S |
正規SMILES |
CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640677.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B11640678.png)
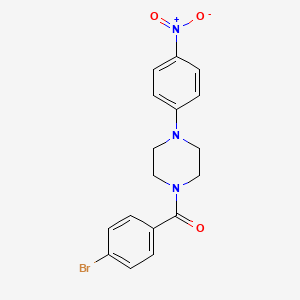
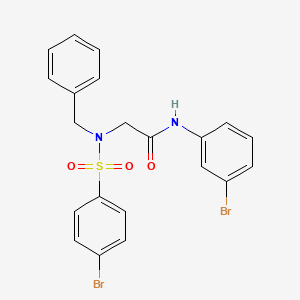

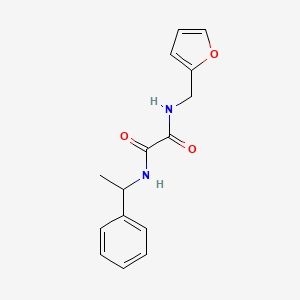
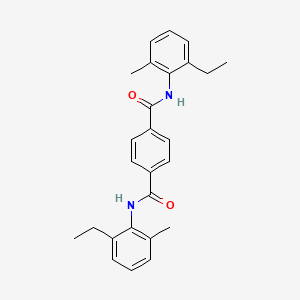
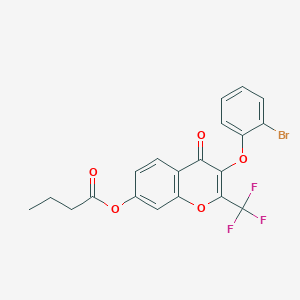
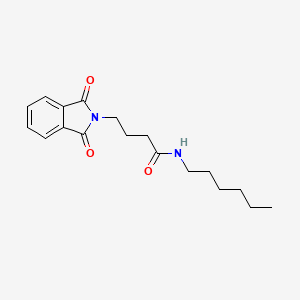
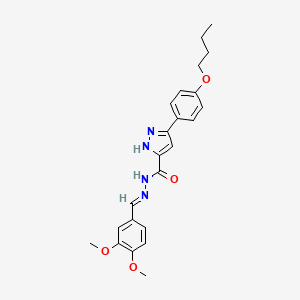
![Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11640738.png)
![5-[4-(Benzyloxy)-3-bromobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11640758.png)
![1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B11640768.png)
![6-chloro-3-hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11640773.png)
